benzyl(1,3-thiazol-5-ylmethyl)amine benzyl(1,3-thiazol-5-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 355008-63-8
VCID: VC11503067
InChI: InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2
SMILES:
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

benzyl(1,3-thiazol-5-ylmethyl)amine

CAS No.: 355008-63-8

Cat. No.: VC11503067

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

benzyl(1,3-thiazol-5-ylmethyl)amine - 355008-63-8

Specification

CAS No. 355008-63-8
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name 1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine
Standard InChI InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2
Standard InChI Key CLKFVCVNPULACL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCC2=CN=CS2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecular structure of benzyl(1,3-thiazol-5-ylmethyl)amine comprises a 1,3-thiazole core substituted at the 5-position with a methylene-linked benzylamine group. Key structural descriptors include:

  • Molecular Formula: C₁₁H₁₂N₂S

  • SMILES: C1=CC=C(C=C1)CNCC2=CN=CS2

  • InChI: InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2

  • InChIKey: CLKFVCVNPULACL-UHFFFAOYSA-N .

The thiazole ring’s electron-rich sulfur and nitrogen atoms contribute to its aromaticity, while the benzyl moiety introduces hydrophobic interactions critical for membrane permeability in biological systems.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, essential for mass spectrometry-based identification, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.07939143.1
[M+Na]⁺227.06133155.7
[M+NH₄]⁺222.10593153.0
[M-H]⁻203.06483148.0

These data facilitate analytical workflows in metabolomics and drug discovery .

Synthetic Methodologies

Alternative Pathways

Nucleophilic substitution of 5-chloromethyl-1,3-thiazole with benzylamine represents another plausible route. This method, employed in synthesizing structurally related N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamides, typically proceeds in polar aprotic solvents (e.g., DMF) with base catalysis .

Analytical and Computational Perspectives

Mass Spectrometric Profiling

The CCS values (Table 1) enable differentiation of adducts in high-resolution mass spectrometry (HRMS). For example, the [M+H]⁺ ion at m/z 205.07939 exhibits a CCS of 143.1 Ų, aiding metabolite identification in complex matrices .

In Silico Drug Likeness

Computational models predict favorable drug-likeness:

  • LogP: ~2.1 (moderate lipophilicity).

  • H-Bond Donors/Acceptors: 1/3, aligning with Lipinski’s rules. These properties suggest oral bioavailability potential.

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